Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: 4-Nitro Differentiates from 4-Halo Analogs for Permeability-Critical Assays
The 4-nitro-substituted target compound possesses a TPSA of 105.36 Ų and 6 hydrogen-bond acceptor sites, both of which are substantially higher than the 4-chloro and 4-fluoro analogs, each exhibiting a TPSA of 62.22 Ų and only 4 hydrogen-bond acceptors . This 69% increase in TPSA represents a meaningful divergence in predicted membrane permeability: TPSA values above 90 Ų are generally associated with reduced passive transcellular diffusion, while values near 60 Ų are considered favorable for oral bioavailability . The additional two H-acceptors arise from the nitro group oxygen atoms, which are absent in the halo-substituted congeners .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 105.36 Ų; H_Acceptors = 6; H_Donors = 2; Rotatable_Bonds = 4 |
| Comparator Or Baseline | 2-(4-Chlorophenylamino)thiazole-4-carboxylic acid: TPSA = 62.22 Ų, H_Acceptors = 4 ; 2-(4-Fluorophenylamino)thiazole-4-carboxylic acid: TPSA = 62.22 Ų, H_Acceptors = 4 |
| Quantified Difference | ΔTPSA = +43.14 Ų (+69.3% vs. 4-Cl and 4-F); ΔH_Acceptors = +2 |
| Conditions | Computed physicochemical properties from Leyan vendor database; values derived from standard molecular descriptor calculations . |
Why This Matters
Researchers designing permeability-critical assays (e.g., blood-brain barrier penetration, Caco-2 monolayer studies) must account for the 69% higher TPSA of the 4-nitro compound, as substituting a 4-halo analog would systematically overestimate passive membrane flux and yield non-comparable permeability data.
